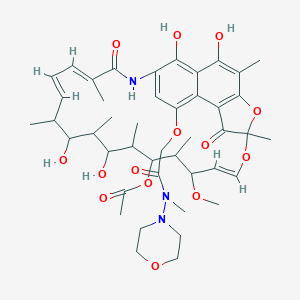![molecular formula C17H13Cl2N3O3S B231249 N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)
N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide, commonly known as DMXB-A, is a chemical compound that has been synthesized and extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds known as benzamides and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR has been shown to have neuroprotective effects and improve cognitive function.
Biochemische Und Physiologische Effekte
DMXB-A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMXB-A has also been found to have neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. In addition, DMXB-A has been shown to have analgesic effects by reducing pain sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for use in lab experiments. It is a highly selective agonist for the α7 nAChR and has been extensively studied for its potential therapeutic applications. However, DMXB-A also has some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness.
Zukünftige Richtungen
There are several future directions for the study of DMXB-A. One potential direction is the development of more stable analogs of DMXB-A that can be used in vivo. Another direction is the study of the potential use of DMXB-A in the treatment of other neurological disorders such as depression and anxiety. Additionally, the potential use of DMXB-A in combination with other drugs for the treatment of neurological disorders should also be explored.
Synthesemethoden
DMXB-A can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with potassium thiocyanate to form 2,4-dichlorobenzyl thiocyanate. The resulting compound is then reacted with 4-methoxyaniline to form 4-methoxy-N-(2,4-dichlorobenzyl)benzamide. This compound is then reacted with thiosemicarbazide to form the final product, DMXB-A.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, neuroprotective, and analgesic properties. DMXB-A has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
Produktname |
N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide |
|---|---|
Molekularformel |
C17H13Cl2N3O3S |
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-24-12-5-2-10(3-6-12)16(23)20-17-22-21-15(26-17)9-25-14-7-4-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) |
InChI-Schlüssel |
JHWXCYBRFYTPPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)


